4-Nitro-3-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
4-Nitro-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzenecarboximidamide moiety
Preparation Methods
The synthesis of 4-Nitro-3-(trifluoromethyl)benzenecarboximidamide typically involves the introduction of the nitro and trifluoromethyl groups onto a benzene ring, followed by the formation of the carboximidamide group. One common synthetic route includes the nitration of 3-(trifluoromethyl)benzenecarboximidamide under controlled conditions to introduce the nitro group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Nitro-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical initiators.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and radical initiators. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in the context of antiandrogen activity, the compound binds to androgen receptors, inhibiting their activation and subsequent signaling pathways involved in prostate cancer cell proliferation .
Comparison with Similar Compounds
4-Nitro-3-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds such as:
4-Nitro-3-(trifluoromethyl)benzoic acid: This compound shares the nitro and trifluoromethyl groups but differs in the functional group attached to the benzene ring.
4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carboximidamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O2/c9-8(10,11)5-3-4(7(12)13)1-2-6(5)14(15)16/h1-3H,(H3,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAGADMJLQEFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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